molecular formula C12H13BrO3 B8694034 4-Bromo-2-(2-oxocyclopentyloxy)anisole CAS No. 185244-57-9

4-Bromo-2-(2-oxocyclopentyloxy)anisole

Cat. No.: B8694034
CAS No.: 185244-57-9
M. Wt: 285.13 g/mol
InChI Key: BIUHJCSPFGAWEZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-oxocyclopentyloxy)anisole is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

185244-57-9

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenoxy)cyclopentan-1-one

InChI

InChI=1S/C12H13BrO3/c1-15-11-6-5-8(13)7-12(11)16-10-4-2-3-9(10)14/h5-7,10H,2-4H2,1H3

InChI Key

BIUHJCSPFGAWEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CCCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 20 g (0.1 mol) of 3-Hydroxy-4-methoxybromobenzene in 300 ml of absolute dimethylformamide is added 17.7 g (0.15 mol) of 2-Chlorocyclopentanone and 41.4 g (0.3 mol) of potassium carbonate. The solution is stirred at room temperature for 12 h. Afterwards the solid substances are filtered off and the filtrate is concentrated. The residue is dissolved in 500 ml of ethyl acetate and washed three times with 200 ml of destined water. The organic layer is dried over sodium sulfate and concentrated. The residue is chromatographed on a silica gel column to give 21.1 g of the title compound as a brown oil. TLC (petroletherdethyl acetate, 6:4), Rf=0.47.
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20 g
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17.7 g
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41.4 g
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300 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

17.7 g (0.15 mol) of 2-chlorocyclopentanone and 41.4 g (0.3 mol) of potassium carbonate are added to a solution of 20 g (0.1 mol) of 3-hydroxy-4-methoxy-bromobenzene in 300 ml of absolute DMF and the mixture is stirred at RT for 12 h. After filtering off the solids, the filtrate is concentrated, the residue is taken up in 500 ml of ethyl acetate and the solution is extracted by shaking with 3×200 ml of distilled water. Column chromatography affords 21.1 g of the title compound as a brown oil. TLC (petroleum ether/ethyl acetate 6:4), Rf =0.47.
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17.7 g
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41.4 g
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20 g
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300 mL
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Synthesis routes and methods V

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A mixture of 5-bromo-2-methoxyphenol (6.31 g), α-chlorocyclopentanone (6.9 ml), potassium carbonate (9.57 g), and DMF (63 ml) was stirred at 90° C. for 2 hours. α-Chlorocyclopentanone (14 ml) was further added to the mixture, followed by stirring at 90° C. for one hour. After being allowed to stand for cooling, water was added to the mixture followed by extraction with ether. The organic, layer was washed with a 1N aqueous solution of sodium hydroxide and then with a saturated saline, and dried over sodium sulfate. The solvent, was distilled off, and the residue was purified by column chromatography (silica gel, hexane:ethyl acetate=2:1) to give Compound IIl-a (11.8 g, 99%) as an oily substance.
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6.31 g
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6.9 mL
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9.57 g
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63 mL
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14 mL
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